N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-3-6-15(7-12(11)2)22(20,21)19-9-14-8-16(13-4-5-13)18-10-17-14/h3,6-8,10,13,19H,4-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLOYIIAAHVNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a sulfonamide group, which is significant in medicinal chemistry for its ability to mimic natural substrates and interact with biological targets. The molecular formula is , with a molecular weight of approximately 306.39 g/mol. Its unique cyclopropyl and pyrimidine moieties contribute to its biological activity and specificity.
Anticancer Activity
Research indicates that compounds similar to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. The inhibition of these enzymes can disrupt the pH regulation within tumors, leading to reduced growth rates and enhanced efficacy of chemotherapeutic agents .
Antiviral Properties
Sulfonamides have also been explored for their antiviral activities. Studies have demonstrated that certain sulfonamide derivatives can inhibit viral replication by targeting specific enzymes essential for viral life cycles, such as proteases and polymerases. This mechanism suggests that this compound could be developed as a candidate for antiviral therapies .
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in drug development. Research has shown that the compound can modulate various signaling pathways involved in cell proliferation and apoptosis. For example, it may inhibit the mitogen-activated protein kinase (MAPK) pathway, which is often upregulated in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the cyclopropyl and pyrimidine rings significantly affect the biological activity of sulfonamide derivatives. For instance, varying substituents on these rings can enhance potency against specific targets while minimizing off-target effects .
| Modification | Effect on Activity | Reference |
|---|---|---|
| Cyclopropyl group | Increased selectivity | |
| Dimethyl substitution | Enhanced binding affinity | |
| Pyrimidine moiety | Improved metabolic stability |
Inhibitory Effects on Enzymes
In a study examining the inhibitory effects of sulfonamides on carbonic anhydrase, this compound was shown to significantly reduce enzyme activity in vitro, suggesting potential use as an antitumor agent .
Antiviral Activity Against HIV
Another investigation focused on the antiviral properties of related sulfonamide compounds demonstrated that they effectively inhibited HIV protease activity, providing a basis for further development of this compound as an antiviral therapeutic .
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropylpyrimidine moiety may interact with nucleic acids or proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of dimethyl substitution.
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a pyrrolidinylsulfonyl group, offering different chemical properties.
Uniqueness
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 304.36 g/mol
The presence of the cyclopropyl group and the pyrimidine moiety contributes to its unique biological properties.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, sulfonamides generally inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria and certain protozoa.
- Antioxidant Activity : Recent studies have indicated that this compound possesses antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic.
In Vitro Studies
In vitro studies have assessed the biological activity of this compound using various assays:
Case Studies
- Antimicrobial Efficacy : A study published in Z. Naturforsch. explored the compound's efficacy against resistant bacterial strains. Results indicated significant antibacterial effects comparable to traditional antibiotics, suggesting potential use in treating infections caused by resistant bacteria .
- Enzyme Inhibition Profiles : Research conducted on the enzyme inhibition characteristics revealed that this compound effectively inhibits multiple targets involved in bacterial folate synthesis pathways, which is critical for their growth and survival .
- Toxicological Assessment : Toxicity studies showed that at therapeutic doses, the compound exhibits low toxicity levels in mammalian cell lines, indicating a favorable safety profile for further clinical investigations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
